(5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of room temperature ionic liquids to facilitate the one-pot synthesis of the imidazole ring . This method offers excellent yields and allows for the efficient recovery and recycling of the ionic liquid, making it a sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization reactions and various oxidizing and reducing agents . The reaction conditions are typically mild to moderate, allowing for the inclusion of a wide range of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors . The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with broad biological activities.
Pyridine: A six-membered aromatic ring with a nitrogen atom, used in various chemical syntheses.
Boronic Acids: Compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group, used in organic synthesis and medicinal chemistry.
Uniqueness
(5-Fluoro-2-(4-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is unique due to its combination of a fluorinated pyridine ring and an imidazole ring with a boronic acid group.
Properties
Molecular Formula |
C9H9BFN3O2 |
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Molecular Weight |
221.00 g/mol |
IUPAC Name |
[5-fluoro-2-(4-methylimidazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-4-14(5-13-6)9-2-7(10(15)16)8(11)3-12-9/h2-5,15-16H,1H3 |
InChI Key |
BNVJXIMQOGTTGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
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